

Commercial Availability and Technical Guide for 1-(Cyclopentylmethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 1-(cyclopentylmethyl)-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(cyclopentylmethyl)-1H-pyrazole**, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. While direct commercial listings for this specific compound are not readily available, several closely related derivatives are commercially accessible, indicating the feasibility of its synthesis and procurement. This guide covers the commercial availability of these related compounds, a detailed, representative synthesis protocol for the target molecule, and its potential role in relevant signaling pathways.

Commercial Availability of Related Pyrazole Derivatives

While a dedicated product page for **1-(cyclopentylmethyl)-1H-pyrazole** is not prominently available, the commercial availability of its derivatives suggests that the parent compound can be synthesized upon request or is available from specialized chemical suppliers. The following table summarizes the quantitative data for commercially listed, structurally similar pyrazole derivatives.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier Examples
1- (Cyclopentylmeth yl)-1H-pyrazole- 4-carboxylic acid	1216111-78-2	C10H14N2O2	194.23	Hubei Zhonglong Kangsheng Fine Chemical Co., Ltd., Taizhou Jiayin Chemical Co., Ltd., Minglong (Xianning) Medicine Co., Ltd.
(1-Cyclopentyl- 1H-pyrazol-3- yl)methanol	1260658-79-4	C9H14N2O	166.22	Biosynth, CymitQuimica
4- (Chloromethyl)-1 -cyclopentyl-3- methyl-1H- pyrazole	1216016-10-2	C10H15CIN2	198.69	BLDpharm
1-Cyclopentyl-5- methyl-3-nitro- 1H-pyrazole	1172417-53-6	C9H13N3O2	195.22	PubChem lists multiple depositors

Experimental Protocols: Synthesis of 1-(Cyclopentylmethyl)-1H-pyrazole

The synthesis of **1-(cyclopentylmethyl)-1H-pyrazole** can be achieved through the N-alkylation of pyrazole with a suitable cyclopentylmethyl halide. The following is a representative experimental protocol adapted from general methods for the N-alkylation of pyrazoles.

Reaction: N-Alkylation of Pyrazole



Reagents:

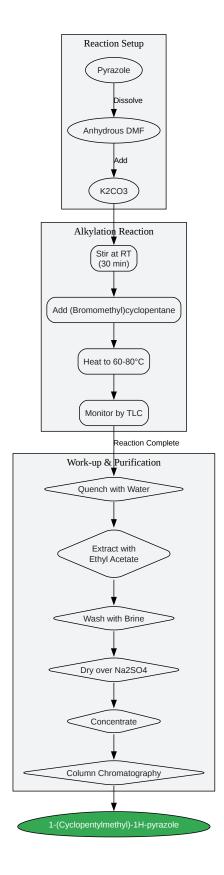
- Pyrazole (1.0 eq)
- (Bromomethyl)cyclopentane or (Chloromethyl)cyclopentane (1.1 eq)
- Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 eq)
- Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (solvent)

Procedure:

- To a solution of pyrazole in anhydrous DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0°C).
- Stir the suspension at room temperature for 30 minutes.
- Add (bromomethyl)cyclopentane to the reaction mixture.
- Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(cyclopentylmethyl)-1H-pyrazole.

Experimental Workflow Diagram





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Caption: Synthetic workflow for the N-alkylation of pyrazole.



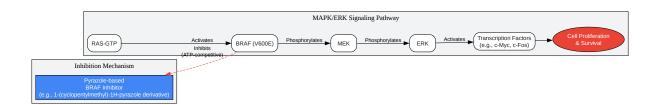
Role in Signaling Pathways: Inhibition of the BRAF/MEK/ERK Pathway

Pyrazole derivatives are a prominent scaffold in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. One of the most significant targets for pyrazole-based drugs is the BRAF kinase, a critical component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in many cancers, including melanoma.

Mechanism of Action:

Pyrazole-containing BRAF inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a blockade of the entire signaling cascade. The subsequent downstream effects include the downregulation of transcription factors involved in cell cycle progression and survival, ultimately leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.

BRAF Signaling Pathway Inhibition Diagram



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Caption: Inhibition of the BRAF signaling pathway by a pyrazole derivative.



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